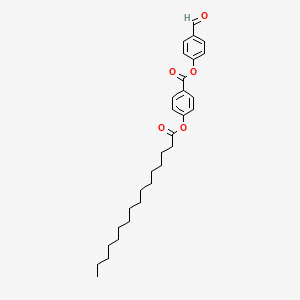4-Formylphenyl 4-(hexadecanoyloxy)benzoate
CAS No.: 920977-95-3
Cat. No.: VC16924319
Molecular Formula: C30H40O5
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920977-95-3 |
|---|---|
| Molecular Formula | C30H40O5 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | (4-formylphenyl) 4-hexadecanoyloxybenzoate |
| Standard InChI | InChI=1S/C30H40O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(32)34-27-22-18-26(19-23-27)30(33)35-28-20-16-25(24-31)17-21-28/h16-24H,2-15H2,1H3 |
| Standard InChI Key | ABARGFGARBPQMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Introduction
Structural and Molecular Properties
The molecular architecture of 4-formylphenyl 4-(hexadecanoyloxy)benzoate features a central benzoate ester group linked to a hexadecanoyloxy chain (16-carbon acyloxy group) and a 4-formylphenyl substituent. The canonical SMILES representation () highlights the ester linkages and aromatic systems. The hexadecanoyloxy chain introduces significant hydrophobicity, while the formyl group (-CHO) provides a reactive site for further chemical modifications, such as Schiff base formation or nucleophilic additions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | (4-Formylphenyl) 4-hexadecanoyloxybenzoate |
| InChI Key | ABARGFGARBPQMJ-UHFFFAOYSA-N |
| PubChem CID | 71422568 |
Synthesis and Reaction Pathways
The synthesis of 4-formylphenyl 4-(hexadecanoyloxy)benzoate follows a multi-step esterification strategy, analogous to methods used for structurally related liquid crystalline compounds .
Stepwise Synthesis Protocol
-
Preparation of 4-(Hexadecanoyloxy)benzoic Acid:
Hexadecanoic acid (palmitic acid) is activated using thionyl chloride () to form hexadecanoyl chloride. This intermediate reacts with methyl 4-hydroxybenzoate in the presence of a base (e.g., triethylamine) to yield methyl 4-(hexadecanoyloxy)benzoate. Subsequent hydrolysis with aqueous NaOH produces 4-(hexadecanoyloxy)benzoic acid . -
Esterification with 4-Formylphenol:
The carboxylic acid group of 4-(hexadecanoyloxy)benzoic acid is activated using -dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in anhydrous dichloromethane. Reaction with 4-formylphenol under inert atmosphere yields the target compound after purification via silica gel chromatography .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst System | DCC/DMAP |
| Solvent | Anhydrous |
| Reaction Time | 24–48 hours |
| Purification Method | Column chromatography (CHCl₃) |
Physicochemical Characterization
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
NMR spectra reveal distinct signals for the formyl proton ( ppm), aromatic protons ( ppm), and methylene/methyl groups in the hexadecanoyloxy chain ( ppm) . -
Infrared (IR) Spectroscopy:
Key absorptions include ester carbonyl (), formyl carbonyl (), and aromatic C-H stretching () .
Thermal Behavior
Differential scanning calorimetry (DSC) of analogous benzoate esters indicates thermotropic liquid crystalline phases. For example, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) exhibits a smectic phase between 333.2 K and 483.2 K . The hexadecanoyloxy chain in 4-formylphenyl 4-(hexadecanoyloxy)benzoate likely enhances thermal stability, enabling mesophase formation at higher temperatures.
Table 3: Thermal Transitions in Analogous Compounds
| Compound | Phase Transition Temperatures (K) | Enthalpy (kJ/mol) |
|---|---|---|
| BDBB | Cr → Smectic: 483.2 | 12.4 |
| Smectic → Isotropic: 493.2 | 8.7 |
Future Research Directions
-
Synthetic Optimization:
Exploring alternative catalysts (e.g., EDC/HOBt) and solvent systems to improve yields and scalability. -
Mesomorphic Characterization:
Detailed DSC and polarized optical microscopy (POM) studies to map liquid crystalline behavior. -
Biological Screening: Assessing antimicrobial, anticancer, or anti-inflammatory activity in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume